1-(2-Ethylbutyl)piperazine;dihydrochloride
Description
1-(2-Ethylbutyl)piperazine dihydrochloride is a piperazine derivative characterized by a branched 2-ethylbutyl substituent at the N1-position of the piperazine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their roles as intermediates in drug synthesis and their affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .
Properties
IUPAC Name |
1-(2-ethylbutyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)9-12-7-5-11-6-8-12;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWURIXUYVVIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Ethylbutyl)piperazine;dihydrochloride typically involves the reaction of 2-ethylbutylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form through the addition of hydrochloric acid .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and minimize production costs .
Chemical Reactions Analysis
1-(2-Ethylbutyl)piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Ethylbutyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent on the piperazine ring critically influences lipophilicity, bioavailability, and receptor binding. Key comparisons include:
| Compound Name | Substituent | Key Structural Feature | Lipophilicity (Predicted) |
|---|---|---|---|
| 1-(2-Ethylbutyl)piperazine dihydrochloride | 2-Ethylbutyl (branched alkyl) | High lipophilicity due to alkyl chain | High |
| 1-(2-Methoxyphenyl)piperazine (MPP) | 2-Methoxyphenyl (aryl) | Polar methoxy group enhances solubility | Moderate |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 3-Chlorophenyl (halogenated aryl) | Electron-withdrawing Cl increases stability | Moderate |
| 1-(2-Phenylethyl)piperazine dihydrochloride | Phenylethyl (aromatic alkyl) | Combines aromatic and alkyl features | Moderate-High |
Pharmacological and Receptor Binding Profiles
Serotonin Receptor Interactions
Dopamine Receptor Affinity
Compounds like GBR 12783 dihydrochloride (), a dopamine reuptake inhibitor, highlight the role of lipophilic substituents in enhancing dopamine transporter binding. The 2-ethylbutyl group in the target compound may similarly favor dopamine receptor interactions over serotonergic pathways .
Biological Activity
1-(2-Ethylbutyl)piperazine;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a piperazine derivative with the following chemical structure:
- Chemical Formula : C₁₁H₁₈Cl₂N₂
- CAS Number : 2460755-07-9
The piperazine ring is a common structural motif in various biologically active compounds, contributing to their pharmacological properties.
The biological activity of piperazine derivatives, including this compound, can be attributed to several mechanisms:
- Anticancer Activity : Piperazine derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. For example, compounds containing piperazine moieties have demonstrated significant activity against lung cancer cells (A549) with IC₅₀ values ranging from 2.8 to 7.8 μM .
- Anthelmintic Properties : The incorporation of piperazine in certain compounds has been linked to enhanced anthelmintic activity. Studies indicate that piperazine derivatives can effectively target parasitic infections by disrupting the neuromuscular function of helminths .
- Neuroprotective Effects : Some studies suggest that piperazine derivatives may possess neuroprotective properties. Research on hybrid compounds combining piperazine with other pharmacophores has shown potential in alleviating symptoms associated with neurodegenerative diseases such as Parkinson's disease .
Anticancer Activity
A study investigated the effects of benzimidazole-piperazine hybrids on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis. The most active derivatives showed enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a promising avenue for cancer treatment .
Anthelmintic Efficacy
In a comparative study, a benzimidazole-piperazine derivative was tested against muscle larvae of Trichinella spiralis. The compound exhibited a mortality rate significantly higher than that of standard anthelmintics like albendazole (ABZ), showcasing its potential as an effective treatment for parasitic infections .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
